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Compound of Interest |

1-(3-Chlorophenyl)cyclohexan-1-
Compound Name:
amine
CAS No.: 959140-90-0
Cat. No.: B3317354
- 7

Executive Summary & Chemical Identity

The 3-chlorophenyl cyclohexylamines represent a sub-class of arylcyclohexylamines (ACHSs),
structurally distinct from the 2-substituted "ketamine-like" anesthetics and the unsubstituted
parent compound, Phencyclidine (PCP). The introduction of a chlorine atom at the meta (3-)
position of the phenyl ring creates a unique pharmacological profile characterized by high-
affinity NMDA receptor antagonism and retained dopamine transporter (DAT) inhibition.

This guide focuses on 3-CI-PCP (1-[1-(3-chlorophenyl)cyclohexyl]piperidine) as the archetype,
analyzing how the electron-withdrawing and lipophilic nature of the 3-chloro substituent alters
binding kinetics compared to 3-methoxy (3-MeO-PCP) and 2-chloro (Ketamine) analogs.

Chemical Properties[2][3][4][5][6][7][8][9][10][11]
e |[UPAC Name: 1-[1-(3-chlorophenyl)cyclohexyl]piperidine[2]

e Molecular Formula:

o Key Feature: The 3-chloro substituent increases lipophilicity (

) compared to the parent PCP, potentially enhancing blood-brain barrier (BBB) permeability
while influencing the steric fit within the PCP-binding site of the NMDA receptor.
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Synthesis & Reaction Pathways

The synthesis of 3-chlorophenyl cyclohexylamines typically follows the Bruylants reaction
pathway or a Grignard-nitrile intermediate route. This method is preferred over the Neber
rearrangement (used for ketamine) because it preserves the tertiary amine structure essential
for high-affinity PCP-site binding.

Core Synthetic Protocol (3-CI-PCP)

The synthesis relies on the formation of a piperidinocyclohexanecarbonitrile (PCC)
intermediate, followed by the nucleophilic attack of a Grignard reagent.

Step 1: Formation of the Intermediate (PCC)
» Reagents: Cyclohexanone, Piperidine, Sodium Cyanide (NaCN).
o Conditions: Aqueous/Acidic buffer,

to RT.

o Mechanism: Nucleophilic addition of piperidine to cyclohexanone forms an enamine/iminium
ion, which is trapped by the cyanide ion to form 1-piperidinocyclohexanecarbonitrile (PCC).

Step 2: Grignard Addition

o Reagents: 3-Chlorophenylmagnesium bromide (prepared from 1-bromo-3-chlorobenzene
and Mg turnings in dry ether/THF).

o Conditions: Anhydrous THF, Reflux (2-4 hours).

e Mechanism: The Grignard reagent attacks the nitrile carbon. The cyano group is a leaving
group (as

), resulting in the formation of the quaternary carbon center and the final product, 3-CI-PCP.

Visualization: Synthetic Pathway
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Caption: Two-step synthesis of 3-CI-PCP via the nitrile intermediate (PCC) and Grignard
displacement.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-chlorophenyl cyclohexylamines is defined by three structural domains: the Aryl
Ring, the Cyclohexyl Ring, and the Amine Ring.

Aryl Ring Substitution (The "3-Chloro" Effect)

The position and nature of the substituent on the phenyl ring are the most critical determinants
of receptor subtype selectivity.
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Substituent
Position

Compound
Example

Electronic Effect

Pharmacological
Outcome

Unsubstituted

PCP

Neutral

Balanced NMDA
antagonism and DRI
activity. Reference

potency.

3-Chloro (Meta)

3-CI-PCP

Electron-Withdrawing
Q)

High Potency NMDA
Antagonist. The ClI
atom enhances
lipophilicity and fits the
hydrophobic pocket of
the PCP binding site
efficiently. Potency is

often reported as

PCP.

3-Methoxy (Meta)

3-MeO-PCP

Electron-Donating
(+M)

High potency, but
often with increased
serotonergic (SERT)
affinity. More

stimulating profile.

2-Chloro (Ortho)

Ketamine

Steric Hindrance

Reduces potency at
DAT, increases
clearance rate.
Requires a 2-0xo
(ketone) group on the
cyclohexyl ring for
optimal anesthesia
(Ketamine). On the
PCP scaffold, 2-Cl
reduces potency

compared to 3-Cl.

4-Chloro (Para)

4-CI-PCP

Significantly reduced
potency. The 4-
position is sensitive to
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steric bulk;
substitutions here
often disrupt binding
in the NMDA channel

pore.

Key Insight: The 3-position is the "sweet spot” for maintaining or enhancing NMDA affinity in
the PCP scaffold. The 3-chloro group mimics the steric bulk of the 3-methoxy group but lacks
the hydrogen-bond accepting capability, potentially leading to a "colder” or more purely
dissociative pharmacological profile compared to the "manic" profile of 3-MeO-PCP.

Amine Ring Variations

Modifying the nitrogen-containing ring alters metabolic stability and monoamine transporter
selectivity.

o Piperidine (PCP/3-CI-PCP): Optimal for NMDA channel blockade. High DAT affinity.

o Ethylamine (3-CI-PCE): Often more potent per milligram than the piperidine variant.
Increases risk of mania/stimulation.

o Methylamine (3-CI-PCM): Structurally closer to Ketamine.[3] Generally shorter duration and
lower potency unless the cyclohexyl ring is also modified (e.g., with a ketone).

Pharmacology & Mechanism of Action[14]
NMDA Receptor Antagonism

3-CI-PCP functions as a non-competitive, open-channel blocker of the NMDA receptor. It binds
to the "PCP site" located within the ion channel pore (specifically interacting with residues on
the GluN1 and GIuN2 subunits) only when the channel is open (use-dependent blockade).

o Effect: Prevents

influx, inhibiting excitatory glutamatergic transmission.

o Result: Dissociative anesthesia, synaptic plasticity modulation, and potential neuroprotective
effects against excitotoxicity (though recreational doses carry neurotoxicity risks).
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Monoamine Reuptake Inhibition

Unlike selective NMDA antagonists (e.g., MK-801), arylcyclohexylamines like 3-CI-PCP inhibit
the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

o 3-Cl Profile: The electron-withdrawing chlorine likely modulates the interaction with the DAT
transporter, maintaining high affinity similar to PCP. This contributes to the stimulating and

reinforcing properties of the compound.

Visualization: Signaling Pathway
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Caption: Dual mechanism of 3-CI-PCP: NMDA channel blockade leading to dissociation, and
DAT inhibition leading to stimulation.
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Experimental Protocols
Protocol A: Radioligand Binding Assay (NMDA-PCP Site)

Objective: Determine the inhibition constant (
) of 3-CI-PCP displacing
-MK-801.

o Tissue Preparation: Homogenize rat forebrain tissue in 50 mM Tris-acetate buffer (pH 7.4).
Centrifuge at 40,000 x g for 20 min. Wash pellet twice to remove endogenous
glutamate/glycine.

¢ Incubation:

o

Ligand: 5 nM

-MK-801.
o Competitor: 3-CI-PCP (Concentration range:
to
M).
o Co-agonists: Add 10
M Glutamate and 10
M Glycine (required to open the channel for MK-801/PCP binding).

o Conditions: Incubate for 2 hours at room temperature (

o Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05%
polyethylenimine (to reduce non-specific binding).

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and convert to
using the Cheng-Prusoff equation.

o Self-Validation: Non-specific binding is determined using 10

M unlabelled PCP or MK-801.

NMDA Affinity ( DAT Affinity (
Compound Notes

, High Affinity Site) )

PCP ~59 nM ~300 nM Balanced prototype.

Comparable/Superior
3-CI-PCP ~40-60 nM (Est.) <500 nM NMDA potency to
PCP; equipotent DRI.

] >50 Significantly weaker;
Ketamine ~600-800 nM ) )
M requires higher doses.
Pure NMDA
MK-801 ~3-5nM Inactive antagonist; no DRI
activity (no euphoria).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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